molecular formula C15H17N3O5S2 B2860902 Ethyl 2-((5-(3,4-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 392318-50-2

Ethyl 2-((5-(3,4-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No. B2860902
CAS RN: 392318-50-2
M. Wt: 383.44
InChI Key: HFJOZKWDNPDJMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3,4-dimethoxybenzamido)acetate is a chemical compound with the molecular formula C13H17NO5 . Its molecular weight is 267.28 .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(3,4-dimethoxybenzamido)acetate consists of 13 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms .

Scientific Research Applications

Cytotoxic Agents in Cancer Treatment

A novel series of 1,3,4-thiadiazole derivatives, including compounds similar to Ethyl 2-((5-(3,4-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate, have been designed, synthesized, and evaluated for their antitumor activities. These derivatives demonstrated significant in vitro cytotoxicity against various human tumor cell lines. For instance, one derivative showed the best inhibitory effect against SKOV-3 cells, with an IC50 value of 19.5 μm, suggesting its potential as a cytotoxic agent. The cytotoxic activity is believed to occur via apoptosis, highlighting the compound's role in cancer treatment strategies (Almasirad et al., 2016).

Anticancer Activity of Benzothiazole Derivatives

Another study focused on benzothiazole (BT) derivatives, closely related to the thiadiazole compounds, revealed that specific substitutions on the BT scaffold modulate antitumor properties. New derivatives were synthesized and their anticancer activity evaluated against several cancer cell lines, including C6, A549, MCF-7, and HT-29. The study demonstrated the potential of these compounds as anticancer agents, contributing to the development of novel therapeutic options (Osmaniye et al., 2018).

Antitumor and Antioxidant Agents

Research into thieno[2,3‐d]pyrimidines, which share structural similarities with Ethyl 2-((5-(3,4-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate, has shown that some derivatives exhibit high inhibition of Hep-G2 cell growth. This indicates a promising direction for the development of specific antitumor agents against liver cancer, showcasing the compound's utility beyond its structural class (Aly et al., 2010).

Synthesis and Evaluation as Glutaminase Inhibitors

A study on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which are structurally related to the compound , focused on their role as glutaminase inhibitors. These inhibitors have shown potency in attenuating the growth of human lymphoma cells both in vitro and in a mouse xenograft model, suggesting their potential application in cancer treatment (Shukla et al., 2012).

properties

IUPAC Name

ethyl 2-[[5-[(3,4-dimethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5S2/c1-4-23-12(19)8-24-15-18-17-14(25-15)16-13(20)9-5-6-10(21-2)11(7-9)22-3/h5-7H,4,8H2,1-3H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJOZKWDNPDJMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-((5-(3,4-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

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